molecular formula C18H19N3O6S B11588685 2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11588685
M. Wt: 405.4 g/mol
InChI Key: WWWVAEOOKGLDFK-UHFFFAOYSA-N
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Description

2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as methoxyethyl, dimethyl, and nitrophenyl groups

Preparation Methods

The synthesis of 2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, typically starting with the preparation of the thiazole and pyrimidine precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19N3O6S/c1-10-14(17(23)27-9-8-26-3)15(12-6-4-5-7-13(12)21(24)25)20-16(22)11(2)28-18(20)19-10/h4-7,11,15H,8-9H2,1-3H3

InChI Key

WWWVAEOOKGLDFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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